molecular formula C11H13NO3 B13206831 (7-Nitro-1,2,3,4-tetrahydronaphthalen-2-yl)methanol

(7-Nitro-1,2,3,4-tetrahydronaphthalen-2-yl)methanol

Cat. No.: B13206831
M. Wt: 207.23 g/mol
InChI Key: HPBLCSTYHVVDRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(7-Nitro-1,2,3,4-tetrahydronaphthalen-2-yl)methanol is a chemical compound with the molecular formula C11H13NO3 and a molecular weight of 207.23 g/mol . This compound is characterized by the presence of a nitro group attached to a tetrahydronaphthalene ring system, which is further substituted with a methanol group. It is primarily used for research purposes and has various applications in scientific studies.

Preparation Methods

The synthesis of (7-Nitro-1,2,3,4-tetrahydronaphthalen-2-yl)methanol involves several steps. One common synthetic route includes the nitration of 1,2,3,4-tetrahydronaphthalene followed by the reduction of the nitro group to form the corresponding amine. This amine is then subjected to a reaction with formaldehyde to introduce the methanol group . Industrial production methods may involve similar steps but are optimized for large-scale synthesis with considerations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

(7-Nitro-1,2,3,4-tetrahydronaphthalen-2-yl)methanol undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, catalysts like palladium or platinum, and oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(7-Nitro-1,2,3,4-tetrahydronaphthalen-2-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (7-Nitro-1,2,3,4-tetrahydronaphthalen-2-yl)methanol involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methanol group can also participate in hydrogen bonding and other interactions that influence the compound’s activity .

Comparison with Similar Compounds

(7-Nitro-1,2,3,4-tetrahydronaphthalen-2-yl)methanol can be compared with other similar compounds, such as:

The presence of the nitro and methanol groups in this compound imparts unique chemical and biological properties that distinguish it from these similar compounds.

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

(7-nitro-1,2,3,4-tetrahydronaphthalen-2-yl)methanol

InChI

InChI=1S/C11H13NO3/c13-7-8-1-2-9-3-4-11(12(14)15)6-10(9)5-8/h3-4,6,8,13H,1-2,5,7H2

InChI Key

HPBLCSTYHVVDRU-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(CC1CO)C=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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